3beta-Hydroxytibolone
Overview
Description
3beta-Hydroxytibolone is a metabolite of tibolone, a synthetic steroid hormone used primarily in hormone replacement therapy for postmenopausal women. Tibolone itself is known for its tissue-selective effects, which are mediated through its conversion into three active metabolites: 3alpha-hydroxytibolone, this compound, and the Delta4-isomer. Among these, this compound exhibits estrogenic activity, contributing to the overall therapeutic effects of tibolone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Hydroxytibolone involves the reduction of tibolone. This reduction is catalyzed by the aldo-keto reductase enzymes, specifically AKR1C1 and AKR1C2, in the human liver. The reaction conditions typically involve the use of specific inhibitors to control the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of recombinant human cytosolic aldo-keto reductases to ensure efficient conversion of tibolone to this compound. The reaction is carried out in controlled environments to maintain the desired stereochemistry and yield .
Chemical Reactions Analysis
Types of Reactions: 3beta-Hydroxytibolone undergoes several types of chemical reactions, including:
Oxidation: Conversion to more polar metabolites.
Reduction: Formation from tibolone.
Substitution: Limited due to the stability of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Catalyzed by liver enzymes, often in the presence of cofactors.
Reduction: Catalyzed by aldo-keto reductase enzymes, with specific inhibitors to control the reaction.
Major Products Formed:
Oxidation: Polar metabolites.
Reduction: this compound from tibolone.
Scientific Research Applications
3beta-Hydroxytibolone has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroid metabolism.
Biology: Investigated for its role in hormone regulation and metabolism.
Medicine: Studied for its therapeutic effects in hormone replacement therapy, particularly for postmenopausal women.
Industry: Utilized in the production of hormone replacement therapies and related pharmaceutical products.
Mechanism of Action
3beta-Hydroxytibolone exerts its effects primarily through its estrogenic activity. Upon ingestion, tibolone is metabolized into this compound, which then binds to estrogen receptors in various tissues. This binding activates estrogenic pathways, leading to the regulation of gene expression and subsequent physiological effects. The specific tissue-selective effects are due to the differential expression of enzymes and receptors in various tissues .
Comparison with Similar Compounds
3alpha-Hydroxytibolone: Another metabolite of tibolone with estrogenic activity.
Delta4-Isomer: A metabolite with progestogenic and androgenic properties.
Comparison:
3beta-Hydroxytibolone vs. 3alpha-Hydroxytibolone: Both have estrogenic activity, but this compound is more prevalent in target tissues.
This compound vs. Delta4-Isomer: this compound has estrogenic effects, while the Delta4-Isomer has progestogenic and androgenic effects, making it unique in its therapeutic profile.
Properties
IUPAC Name |
(3S,7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22-23H,5-12H2,2-3H3/t13-,15+,17-,18+,19-,20+,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEUWNOTNJZCBN-XAAPQAIWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC(C2)O)C3C1C4CCC(C4(CC3)C)(C#C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CC[C@@H](C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315930 | |
Record name | 3beta-Hydroxytibolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100239-45-0 | |
Record name | 3β-Hydroxytibolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100239-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxytibolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100239450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3beta-Hydroxytibolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3.BETA.-HYDROXYTIBOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEP8IU9GMR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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